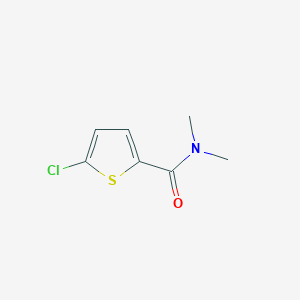

5-chloro-N,N-dimethylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N,N-dimethylthiophene-2-carboxamide is a chemical compound with the formula C7H8ClNOS . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-chloro-N,N-dimethylthiophene-2-carboxamide consists of a thiophene ring substituted with a chlorine atom and a carboxamide group . The exact linear structure formula is not provided in the sources .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N,N-dimethylthiophene-2-carboxamide are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. These include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.66 . Other physical and chemical properties such as boiling point and density are not provided in the sources .Applications De Recherche Scientifique

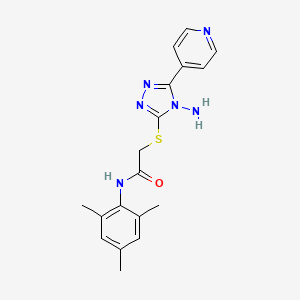

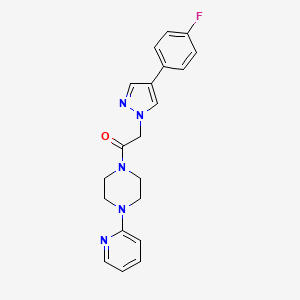

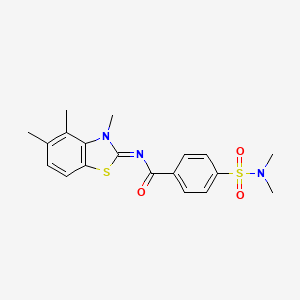

Tubulin Polymerization Inhibitors

One of the significant applications of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as tubulin polymerization inhibitors . These compounds have been tested in vitro against various types of human cell lines, including breast adenocarcinoma (both hormone-dependent MCF-7 and hormone-independent MDA-MB-231), colorectal adenocarcinoma Caco-2, carcinoma HCT-116, and the immortalized retinal-pigmented epithelium, hTERT-RPE1 . Some of these compounds have shown promising results in inhibiting the growth of these cancer cells .

Glycogen Phosphorylase Inhibitors

Another application of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as brain-type glycogen phosphorylase inhibitors . This application is particularly relevant in the management of hypoxia/reperfusion injury .

Urease Inhibition

Although not directly related to 5-chloro-N,N-dimethylthiophene-2-carboxamide, it’s worth noting that some thiophene derivatives have been synthesized and shown excellent urease inhibition activity . This suggests potential for further exploration of the urease inhibition properties of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives .

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The compound should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

5-chloro-N,N-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISMUAEFLKTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)

![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)

![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2354400.png)

![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)

![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone](/img/structure/B2354406.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)